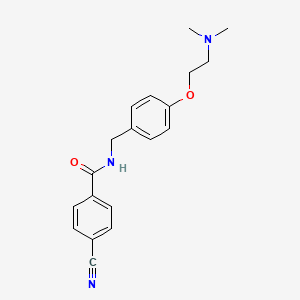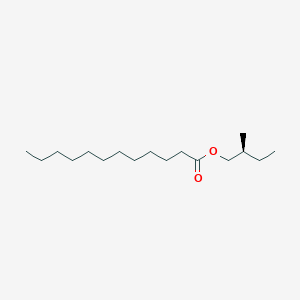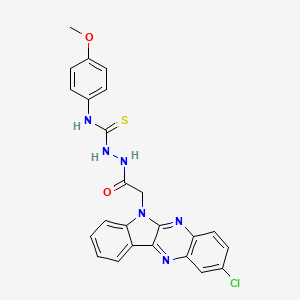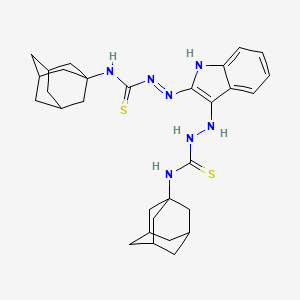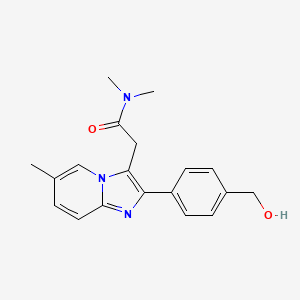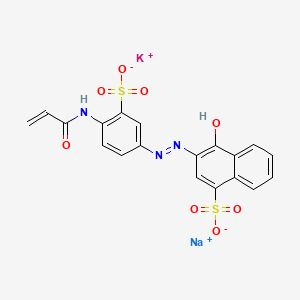
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- is a complex organic compound with the molecular formula C23H23N3O5. It is known for its unique structure, which includes a benzodiazepine core fused with a dioxolo ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- involves multiple steps, starting from the preparation of the benzodiazepine core. The key steps include:
Formation of the Benzodiazepine Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: This step involves the reaction of the benzodiazepine intermediate with reagents like formaldehyde and methanol under controlled conditions to form the dioxolo ring.
Acetylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurological pathways.
Pathways Involved: It modulates the activity of neurotransmitters and other signaling molecules, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different functional groups.
Lorazepam: Another benzodiazepine with distinct pharmacological properties.
Clonazepam: Known for its anticonvulsant effects, sharing structural similarities with the compound .
Uniqueness
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2-methoxy- stands out due to its unique dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other benzodiazepines.
Propiedades
Número CAS |
143691-70-7 |
|---|---|
Fórmula molecular |
C22H23N3O5 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C22H23N3O5/c1-13-8-16-9-19-20(30-12-29-19)10-18(16)22(24-25(13)14(2)26)15-4-6-17(7-5-15)23-21(27)11-28-3/h4-7,9-10,13H,8,11-12H2,1-3H3,(H,23,27) |
Clave InChI |
QCXGBQVOPCRLKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)COC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



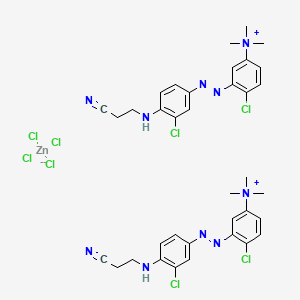

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)

![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
